6J8Thy4zks

Descripción

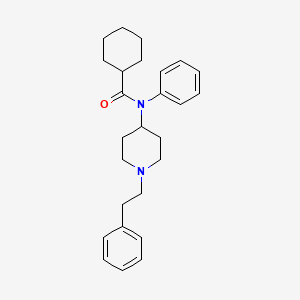

Cyclohexylnorfentanyl . It is a synthetic opioid analgesic that belongs to the fentanyl family. Cyclohexylnorfentanyl is characterized by its potent analgesic properties and is primarily used in medical settings for pain management. The molecular formula of Cyclohexylnorfentanyl is C26H34N2O , and it has a molecular weight of 390.56 g/mol .

Propiedades

Número CAS |

2309383-13-7 |

|---|---|

Fórmula molecular |

C26H34N2O |

Peso molecular |

390.6 g/mol |

Nombre IUPAC |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide |

InChI |

InChI=1S/C26H34N2O/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2 |

Clave InChI |

CWLVCTNETVWMMZ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohexylnorfentanyl is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a key structural component of Cyclohexylnorfentanyl. This is achieved through the reaction of an appropriate amine with a cyclic ketone under acidic conditions.

N-Phenylation: The piperidine ring is then subjected to N-phenylation using phenylmagnesium bromide or phenyl lithium in the presence of a suitable catalyst.

Industrial Production Methods: In industrial settings, the production of Cyclohexylnorfentanyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexylnorfentanyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Cyclohexylnorfentanyl has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.

Medicine: Investigated for its potential use in pain management and anesthesia.

Mecanismo De Acción

Cyclohexylnorfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation .

Comparación Con Compuestos Similares

Fentanyl: A potent synthetic opioid analgesic with a similar mechanism of action but different structural features.

Alfentanil: Another fentanyl analog with a shorter duration of action and faster onset.

Sufentanil: A highly potent fentanyl analog used in anesthesia and pain management.

Uniqueness: Cyclohexylnorfentanyl is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its cyclohexyl group enhances its lipophilicity, leading to faster onset and longer duration of action compared to other fentanyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.